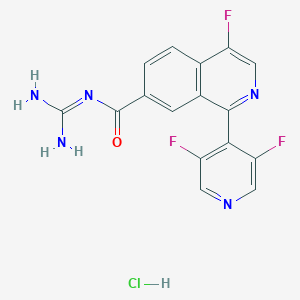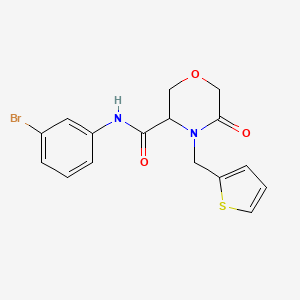
N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for various laboratory experiments. In
Applications De Recherche Scientifique
Biodegradable Polyesteramides with Functional Groups
Research has explored the synthesis of biodegradable polyesteramides with pendant functional groups through the copolymerization of caprolactone or lactide with morpholine-2,5-dione derivatives. These polyesteramides exhibit potential for various applications due to their functional groups and biodegradability, highlighting their significance in material science and biomedical engineering (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).
Antimicrobial Agents
A series of compounds, including morpholine derivatives, have been synthesized and evaluated for their antimicrobial properties. Such research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (N. Desai, A. Dodiya, P. N. Shihora, 2011).
Ortho-Alkylation of Carboxamides
The ortho-alkylation of aryl carboxamides using an iron catalyst has been successfully achieved, demonstrating high yields and regioselectivity. This methodology provides a new route for the modification of carboxamide-based compounds, which could be beneficial in pharmaceutical synthesis (Erin R. Fruchey, Brendan M. Monks, S. Cook, 2014).
Copper(II) Chloride Complexes
The formation of copper(II) chloride complexes with morpholide derivatives has been studied, revealing insights into the coordination chemistry of such compounds. Understanding these interactions can aid in the design of metal-organic frameworks and catalytic systems (M. Petrov, E. A. Popova, M. N. Krivchun, A. Belyakov, 2020).
Amine Protecting Groups and Morpholines
The use of sulfinamides as amine protecting groups in the synthesis of morpholines has been explored, offering efficient methodologies for the production of morpholine derivatives. Such approaches are crucial in medicinal chemistry for the development of novel therapeutic agents (Sven P. Fritz, Amara Mumtaz, M. Yar, E. McGarrigle, V. Aggarwal, 2011).
Propriétés
IUPAC Name |
N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGYRXKGFQMHRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

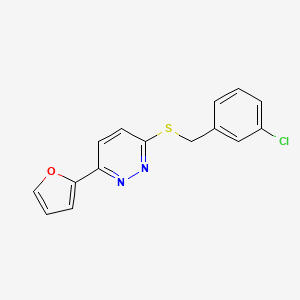
![tert-Butyl N-[3-(4-fluorophenoxy)propyl]carbamate](/img/structure/B2405193.png)
![N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)

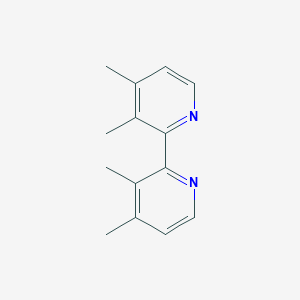

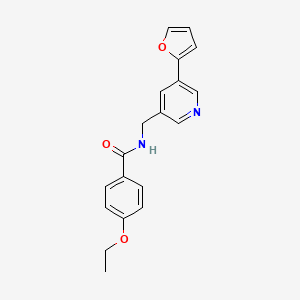
![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)
![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
